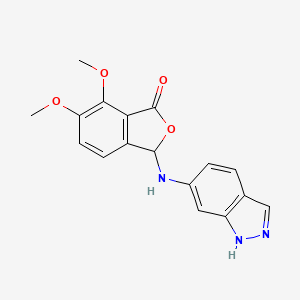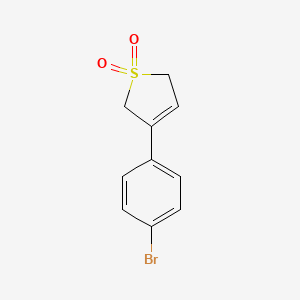
1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features an isobenzofuranone core, which is fused with an indazole moiety and substituted with amino and methoxy groups. This unique structure imparts a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- typically involves multiple steps, including the formation of the isobenzofuranone core and the subsequent attachment of the indazole moiety. One common synthetic route involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization reactions, to form the indazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents like oxygen . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and reduce byproducts.
Chemical Reactions Analysis
1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The formation of the indazole ring itself is a cyclization reaction, often catalyzed by transition metals like copper.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential anticancer properties have been investigated, with studies showing its ability to inhibit the growth of cancer cells. It may also have applications in treating other diseases, such as inflammatory and bacterial infections.
Industry: In industrial applications, the compound can be used in the development of new materials and chemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the p53/MDM2 pathway, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to certain enzymes and receptors, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- can be compared to other similar compounds, such as:
Indazole derivatives: These compounds share the indazole moiety and have similar biological activities, including anticancer and anti-inflammatory properties.
Isobenzofuranone derivatives: Compounds with the isobenzofuranone core also exhibit a range of biological activities and are used in various chemical syntheses.
Imidazole derivatives: These compounds, like indazole derivatives, are heterocyclic and have diverse applications in medicine and industry.
The uniqueness of 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- lies in its combined structure, which imparts a distinct set of chemical and biological properties that are not found in simpler compounds.
Properties
CAS No. |
353773-30-5 |
|---|---|
Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
3-(1H-indazol-6-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H15N3O4/c1-22-13-6-5-11-14(15(13)23-2)17(21)24-16(11)19-10-4-3-9-8-18-20-12(9)7-10/h3-8,16,19H,1-2H3,(H,18,20) |
InChI Key |
WQBSYAUNAGBDDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC4=C(C=C3)C=NN4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15097499.png)
![2,5-dichloro-N-{3-[cyclohexyl(methyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B15097504.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097513.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide](/img/structure/B15097515.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097538.png)
![1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B15097545.png)
![N-(4-butylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097546.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15097556.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15097559.png)
![ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B15097560.png)
![4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15097568.png)
![(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B15097571.png)
![1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B15097577.png)
